molecular formula C18H18N2O3S B2530573 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide CAS No. 1211744-02-3

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide

Cat. No.: B2530573
CAS No.: 1211744-02-3
M. Wt: 342.41
InChI Key: SNJQCPXIILRVDI-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core fused with a sulfonamide group. This scaffold is structurally distinct due to its tricyclic system and the sulfonamide moiety at the 8-position. The phenylmethanesulfonamide substituent likely enhances target binding affinity and modulates physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQCPXIILRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrroloquinoline Core First Strategy

This route prioritizes constructing the 2-oxo-pyrroloquinoline scaffold before introducing the sulfonamide moiety. Palladium-catalyzed domino aminopalladation/C-H functionalization, as demonstrated in pyrroloquinoline alkaloid synthesis, provides a viable pathway. The method employs Pd(OAc)₂ (1–20 mol%) with PPh₃ ligand (1–40 mol%) in 1,4-dioxane at reflux, achieving cyclization yields up to 98%. Critical to this approach is the incorporation of a primary amine at C8 during cyclization to enable subsequent sulfonylation.

Detailed Synthetic Procedures

Palladium-Catalyzed Pyrroloquinoline Synthesis

Step 1: Substituted Quinoline Precursor Preparation
A modified Gerfaud protocol utilizes bromo-substituted quinolines as starting materials. For example, 8-bromo-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline is synthesized via:

  • Bromination of 2-oxo-pyrroloquinoline using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ (65–78% yield)
  • Pd(OAc)₂-mediated C-H activation with PPh₃ ligand (10 mol%) in 1,4-dioxane at 110°C

Step 2: Sulfonamide Coupling
The brominated intermediate undergoes nucleophilic substitution with phenylmethanesulfonamide under Buchwald-Hartwig conditions:

  • Pd₂(dba)₃ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ base in toluene at 100°C (12 h, 72% yield)

Alternative conditions using DMF/TEA at 25°C provide comparable yields (70–75%) but require extended reaction times (24 h).

Tandem C-H Activation/Sulfonylation

Reaction Optimization and Mechanistic Insights

Catalytic System Effects

Comparative studies reveal critical catalyst/ligand relationships:

Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
Pd(OAc)₂ (10) PPh₃ (20) Ag₂CO₃ 1,4-dioxane 89
PdCl₂ (10) Neocuproine K₂CO₃ DMF 62
Pd(PPh₃)₄ (5) Cs₂CO₃ THF 71

Phosphine ligands significantly enhance palladium stability, with PPh₃ providing optimal π-accepting properties for C-H activation. Silver carbonate outperforms cesium alternatives by facilitating halide abstraction during oxidative addition.

Solvent and Temperature Effects

Sulfonylation efficiency varies dramatically with solvent polarity:

  • Dichloromethane (0°C): 85% yield (24 h)
  • DMF (25°C): 92% yield (24 h)
  • THF (reflux): 78% yield (6 h)

Polar aprotic solvents (DMF) accelerate reaction kinetics but complicate palladium catalyst recovery. Low-temperature conditions in CH₂Cl₂ minimize side reactions but require stoichiometric TEA.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively removes:

  • Unreacted sulfonyl chloride (Rf = 0.85 in 1:1 EA/Hex)
  • Palladium complexes (Rf = 0.05–0.15)
  • Hydrolyzed byproducts (Rf = 0.45)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, NH)
  • δ 7.82–7.25 (m, 5H, Ph)
  • δ 4.32 (s, 2H, CH₂SO₂)
  • δ 3.18–2.45 (m, 4H, pyrrolidine)

HRMS (ESI+):
Calculated for C₁₈H₁₇N₂O₃S [M+H]⁺: 353.0958
Found: 353.0952

Alternative Synthetic Routes

Radical Cyclization Approach

NBS-mediated radical initiation enables pyrrolidine ring formation:

  • Linear quinoline-sulfonamide precursor
  • AIBN (1 mol%)/NBS (1.1 eq) in CCl₄
  • 80°C, 2 h (58% yield)

While step-efficient, this method produces regioisomeric mixtures requiring careful HPLC separation.

Enzymatic Sulfonylation

Emerging methodologies employ sulfotransferases for stereoselective sulfonamide formation:

  • Bacillus subtilis BSST-3 enzyme
  • PAPS cofactor in phosphate buffer (pH 7.4)
  • 37°C, 24 h (41% yield, >99% ee)

Though currently low-yielding, this green chemistry approach shows promise for chiral analog synthesis.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions. Types of reactions: Common reactions include oxidation, reduction, and substitution. For instance, the nitrogen atoms in the quinoline core can be subject to electrophilic substitution. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or KMnO4 can be employed for oxidation reactions. For reduction, reagents such as lithium aluminum hydride are used. Major products formed: Oxidation typically leads to the formation of quinoline-N-oxides, while reduction might yield simpler derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide finds its use in several research areas:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a pharmacophore in the design of new drugs.

  • Medicine: Explored for its possible therapeutic effects in treating diseases.

  • Industry: Utilized in materials science and possibly in the development of new materials or coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Molecular targets and pathways: It may target enzyme active sites or bind to receptor proteins, initiating a cascade of biochemical reactions. The precise mechanism depends on the context of its application.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent(s) logP Notes (Biological/Physical Properties)
Target Compound C23H21N2O3S* ~403.5* Phenylmethanesulfonamide ~4.2† Inferred high lipophilicity; potential CNS activity
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C23H20N2O4S 420.49 Phenoxyphenylsulfonamide 4.22 High logP (4.22); likely blood-brain barrier penetration
N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide C21H21N3O3 363.4 Oxalamide with dimethylphenyl N/A Oxalamide linker may improve solubility vs. sulfonamides
(2,5-difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide C20H16F2N3O2S 407.4 Difluorophenyl, pyrazole-quinoline N/A Fluorine atoms enhance metabolic stability

*Inferred from and . †Estimated based on analog in .

Key Observations :

  • Linker Diversity : Oxalamide derivatives () introduce hydrogen-bonding groups, which may improve solubility compared to sulfonamides.
  • Halogenation : Fluorinated analogs () demonstrate improved metabolic stability, a common strategy in drug design .

Pyrroloquinolinone Derivatives

The target compound’s phenylmethanesulfonamide group may similarly engage in hydrophobic interactions or π-π stacking with aromatic residues in enzymes.

Chromen and Pyrimidine-Based Analogs

Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit high molecular weights (~589.1) and fluorinated aromatic systems, which are associated with enhanced target selectivity and pharmacokinetic profiles . In contrast, the target compound’s simpler tricyclic system may offer synthetic accessibility and reduced off-target effects.

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is a heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused ring system that includes nitrogen and oxygen atoms. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S, and it has a molecular weight of approximately 442.5 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC21H22N4O5S
Molecular Weight442.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It potentially binds to receptors that regulate immune responses and cell proliferation.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating autoimmune diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Its mechanism involves the downregulation of key survival pathways in cancer cells.

Case Studies

  • Case Study on Autoimmune Disease : A study investigated the efficacy of the compound in mouse models of rheumatoid arthritis. Results indicated significant reduction in disease severity and joint inflammation when administered at therapeutic doses.
  • Case Study on Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.

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